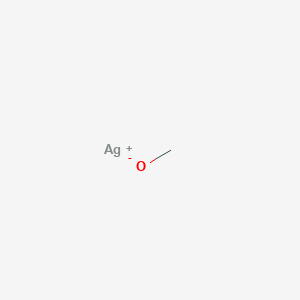

Silver(1+) hydroxymethanide

Beschreibung

Eigenschaften

CAS-Nummer |

73848-38-1 |

|---|---|

Molekularformel |

CH3AgO |

Molekulargewicht |

138.902 g/mol |

IUPAC-Name |

silver;methanolate |

InChI |

InChI=1S/CH3O.Ag/c1-2;/h1H3;/q-1;+1 |

InChI-Schlüssel |

IBKVILNRPJPYGZ-UHFFFAOYSA-N |

Kanonische SMILES |

C[O-].[Ag+] |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Silver I Hydroxymethanide Complexes

Precursor Selection and Stoichiometry for Hydroxymethanide Ligand Formation

The successful synthesis of silver(I) hydroxymethanide complexes hinges on the careful selection of precursors and the precise control of their stoichiometric ratios. The primary precursors are a source of silver(I) ions and the hydroxymethanide ligand, which is derived from methanol (B129727).

Silver(I) Precursors: Common starting materials for providing the silver(I) cation include silver nitrate (B79036) (AgNO₃) and silver(I) oxide (Ag₂O). Silver nitrate is a versatile precursor due to its solubility in various solvents. mdpi.comnih.gov Silver(I) oxide serves a dual role as both a silver source and a basic deprotonating agent, simplifying the reaction pathway. researchgate.net Other silver salts may also be employed depending on the desired final complex and the reaction conditions.

Ligand Precursor: The hydroxymethanide ligand (methoxide, CH₃O⁻) is generated from its parent alcohol, methanol (CH₃OH). Methanol is readily available and serves as both the ligand source and often as the reaction solvent. tandfonline.comlehigh.edu

Stoichiometry: The molar ratio of the silver(I) precursor to the methoxide (B1231860) ligand (or its alcohol precursor) is a critical parameter that dictates the structure and composition of the final product. A stoichiometric amount of a deprotonating agent is required to convert the alcohol to the alkoxide. google.com In industrial applications, achieving the correct stoichiometry is vital for maximizing yield and ensuring the formation of the desired complex, as an excess of any reactant can lead to unwanted side products or incomplete reactions. mdpi.com The stability and type of the resulting complex are strongly influenced by the silver-to-ligand ratio. mdpi.com For example, studies on silver(I) complexation with other ligands show that varying the metal-to-ligand ratio can lead to the formation of different species, such as AgL or AgL₂ complexes. mdpi.com

Direct Deprotonation Routes to Silver(I) Hydroxymethanide Complexes

Direct deprotonation is a straightforward method for forming silver(I) hydroxymethanide. This approach involves the reaction of a silver(I) source with methanol in the presence of a base, which abstracts the acidic proton from the hydroxyl group of methanol to generate the methoxide anion. This anion then coordinates with the silver(I) ion. The general mechanism involves the formation of an alkoxide from the alcohol, which then acts as the reducing or coordinating species. uva.nl

Reaction Conditions and Solvent Effects in Silver(I) Hydroxymethanide Synthesis

The conditions under which the deprotonation reaction is carried out significantly influence the outcome of the synthesis. Key parameters include temperature, pressure, and the choice of solvent.

Reaction Conditions:

Temperature: The reaction temperature can affect both the rate of complex formation and the stability of the product. For instance, in the synthesis of silver nanoparticles, higher temperatures can increase the reaction rate but may also lead to larger, less uniform particles. nih.gov Conversely, some silver alkoxide intermediates are highly unstable at room temperature (25°C) and decompose rapidly. tandfonline.com

pH/Basicity: Alkaline conditions are often necessary for the deprotonation of alcohols to form the corresponding alkoxides, which are the active species for complexation. uva.nl

Solvent Effects: The solvent plays a crucial role in the synthesis of silver(I) complexes, affecting solubility, complex stability, and reaction kinetics. The stability of silver(I) complexes can vary significantly in different solvents like dimethyl sulfoxide (DMSO), acetonitrile (AN), dimethylformamide (DMF), and propylene carbonate (PC). researchgate.net The observed stability trend for certain silver-amine complexes is DMSO ≈ AN < DMF < PC, which is attributed to the solvation of the silver(I) ion. researchgate.net The choice of solvent can even reverse the stability trend of complexes, depending on the nature of the ligand and its interaction with the solvent (e.g., hydrogen bonding). researchgate.net

| Solvent | Relative Stability of Ag(I)-Amine Complexes researchgate.net | Key Properties |

|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Low | High donor number, aprotic |

| Acetonitrile (AN) | Low | Low donor number, aprotic |

| Dimethylformamide (DMF) | Medium | Aprotic polar solvent |

| Propylene Carbonate (PC) | High | Aprotic polar solvent |

Alternative Synthetic Pathways to Silver(I)-Oxygen Bond Formation

Beyond direct deprotonation, several other synthetic strategies can be employed to form silver(I) complexes with oxygen-donating ligands, including the hydroxymethanide ligand. These alternative routes, such as ligand exchange and solvothermal methods, offer greater control over the final product's structure and crystallinity.

Ligand Exchange Methodologies for Silver(I) Hydroxymethanide

Ligand exchange, or substitution, is a powerful technique where a ligand in an existing silver(I) complex is replaced by another. chemguide.co.uk This method can be used to introduce the hydroxymethanide ligand by reacting a suitable silver(I) precursor complex with a source of methoxide ions, such as sodium methoxide.

The general reaction can be represented as: [Ag-L]⁺ + CH₃O⁻ → [Ag-OCH₃] + L (where L is the leaving ligand)

These reactions are often reversible, and the position of the equilibrium can be shifted by using a high concentration of the incoming ligand. chemguide.co.uk Ligand exchange reactions have been studied for various silver(I) complexes, demonstrating the dynamic nature of the coordination sphere around the silver cation. researchgate.netacs.orgnih.gov The process can involve a dissolution-recrystallization mechanism, which can lead to changes in the dimensionality and properties of the resulting coordination polymer. researchgate.net

Solvothermal and Hydrothermal Synthesis Approaches for Metal-Organic Compounds

Solvothermal and hydrothermal methods are synthetic techniques that utilize solvents (non-aqueous for solvothermal, water for hydrothermal) at temperatures and pressures above the solvent's boiling point. These conditions are achieved in a sealed reaction vessel, such as a Teflon-lined autoclave. whiterose.ac.uknih.gov These methods are particularly effective for synthesizing highly crystalline materials, including metal-organic compounds and nanoparticles. researchgate.netresearchgate.net

Hydrothermal Synthesis: This method uses water as the solvent under high temperature and pressure. It is considered an environmentally benign approach as it often eliminates the need for organic solvents. acs.org The unique properties of water under these conditions, such as a lower dielectric constant, can lead to higher reaction rates and the formation of small, uniform particles. researchgate.net This technique has been successfully used to produce silver nanowires and other nanostructures by reducing a silver precursor like silver nitrate or silver acetate. whiterose.ac.ukresearchgate.netacs.org

Solvothermal Synthesis: This technique is analogous to the hydrothermal method but employs a non-aqueous solvent, such as ethylene (B1197577) glycol or ethanol. acs.orgtechno-press.orgresearchgate.net The choice of solvent can influence the morphology of the final product. techno-press.org Solvothermal synthesis has been used to create various shapes of silver nanoparticles, including nanorods, nanocubes, and polyhedrons, by reducing silver nitrate in the presence of a stabilizing agent like polyvinylpyrrolidone (PVP). researchgate.netresearchgate.net

| Parameter | Hydrothermal Synthesis | Solvothermal Synthesis |

|---|---|---|

| Solvent | Water researchgate.netacs.org | Organic solvents (e.g., ethylene glycol, ethanol) researchgate.netresearchgate.net |

| Typical Precursors | Silver Nitrate (AgNO₃), Silver Acetate whiterose.ac.ukresearchgate.net | Silver Nitrate (AgNO₃) researchgate.netresearchgate.net |

| Typical Conditions | 160-400°C in a sealed autoclave whiterose.ac.ukresearchgate.netacs.org | ~160°C in a sealed autoclave nih.govresearchgate.net |

| Advantages | Environmentally benign, can produce high-purity crystalline products researchgate.netacs.org | High control over particle shape and morphology researchgate.netacs.org |

| Example Products | Silver nanowires, nanoparticles whiterose.ac.ukacs.org | Silver nanorods, nanocubes, triangular plates researchgate.netacs.org |

Unable to Generate Article on "Silver(1+) hydroxymethanide" Due to Lack of Specific Scientific Data

It is not possible to generate an article on the chemical compound “Silver(1+) hydroxymethanide” that adheres to the requested scientific rigor and specificity of the provided outline. Extensive searches of chemical literature and databases did not yield specific information on the synthesis, purification, or yield optimization of a compound with this precise name.

The available scientific literature details the synthesis and characterization of various silver(I) complexes with related ligands, such as those containing hydroxymethyl groups like 4-hydroxymethylpyridine. researchgate.netresearchgate.net General methodologies for creating silver(I) complexes often involve the reaction of a silver salt, such as silver nitrate or silver tetrafluoroborate, with a specific ligand in a suitable solvent. bohrium.comnih.gov The resulting complexes are then typically characterized using a range of analytical techniques including mass spectrometry, infrared (IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction to determine their structure and composition. researchgate.net

Strategies for purification and yield optimization are also discussed in the broader context of silver(I) complex synthesis. Purification techniques commonly employed include recrystallization, often by slow evaporation of the solvent or by diffusion of a non-solvent into a solution of the complex. nih.gov Yield optimization is a multifaceted process that can involve adjusting reaction parameters such as stoichiometry of reactants, reaction time, temperature, and solvent choice.

However, without specific research findings for "Silver(1+) hydroxymethanide," any attempt to generate content for the requested subheadings would be speculative and would not meet the required standards of scientific accuracy. The strict instructions to focus solely on this specific compound and not introduce information outside the explicit scope cannot be fulfilled with the currently available scientific data.

Therefore, to maintain the integrity and factual accuracy of the information provided, an article on "Silver(1+) hydroxymethanide" as outlined cannot be produced at this time.

Structural Elucidation and Coordination Geometries of Silver I Hydroxymethanide Complexes

Single-Crystal X-ray Diffraction Studies of Silver(I) Hydroxymethanide Adducts

The coordination number and geometry of silver(I) are highly variable and are influenced by factors such as the nature of the ligands, the counter-ion, and crystallization conditions. researchgate.netbohrium.com For a simple ligand like hydroxymethanide (CH₂OH⁻), which is a monodentate oxygen donor, low coordination numbers would be anticipated.

Silver(I) complexes commonly adopt coordination numbers from 2 to 4, although higher numbers are possible. bohrium.comlibretexts.org

Coordination Number 2: Typically results in a linear geometry, with L-Ag-L bond angles close to 180°. This is one of the most common arrangements for Ag(I). libretexts.orgdrexel.edu

Coordination Number 3: Often leads to a trigonal planar or, less commonly, a T-shaped geometry. libretexts.orgnih.gov

Coordination Number 4: Generally results in a distorted tetrahedral geometry, which is also very common for silver(I). libretexts.orgresearchgate.net Square planar geometry is rare for Ag(I) but has been observed. researchgate.net

In a potential silver(I) hydroxymethanide structure, the specific geometry would be determined by how the ligands pack and whether they act as terminal or bridging units.

| Coordination Number | Typical Geometry | Ideal Bond Angles |

|---|---|---|

| 2 | Linear | 180° |

| 3 | Trigonal Planar | 120° |

| 4 | Tetrahedral | 109.5° |

| 5 | Trigonal Bipyramidal or Square Pyramidal | 90°, 120° |

| 6 | Octahedral | 90° |

The Ag-O bond distance is a critical parameter obtained from SCXRD analysis. This distance is influenced by the coordination number of the silver ion, the electronic properties of the other ligands in the coordination sphere, and the bonding mode of the oxygen-containing ligand. nih.govchemrxiv.org In complexes with oxygen-donor ligands, Ag(I)-O bond lengths typically fall within the range of 2.1 to 2.6 Å. Shorter bond lengths are generally associated with lower coordination numbers. The bond angles around the silver center would define the specific geometry (e.g., O-Ag-O angles near 180° for linear, ~109.5° for tetrahedral).

| Compound Type | Coordination Environment | Typical Ag-O Bond Distance (Å) |

|---|---|---|

| Silver(I) Carboxylates | Bridging/Chelating | 2.15 - 2.30 |

| Silver(I) Aqua Ions | Octahedral | ~2.45 |

| Silver(I) Alkoxides | Bridging | 2.20 - 2.50 |

| Silver(I) β-Diketonates | Chelating | 2.25 - 2.40 |

Note: Data in this table is illustrative and represents typical ranges for related classes of compounds, not specifically for silver(I) hydroxymethanide.

Ligands can bind to metal centers in several ways. The hydroxymethanide ion, with a single donor oxygen atom, is classified as a monodentate ligand.

Chelation: This involves a single ligand binding to a metal center through two or more donor atoms, forming a ring. libretexts.orgebsco.com As a monodentate ligand, hydroxymethanide is incapable of chelation.

Bridging Mode: A bridging ligand simultaneously connects two or more metal centers. wikipedia.org The hydroxymethanide ligand could act as a μ₂-bridging ligand, where its oxygen atom forms bonds to two different silver(I) ions. This bridging mode is common in silver(I) chemistry and often leads to the formation of polynuclear clusters or coordination polymers.

Polymorphism and Solid-State Packing in Silver(I) Hydroxymethanide Structures

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. researchgate.net Different polymorphs of a compound can exhibit distinct physical properties. The existence of polymorphism in silver(I) hydroxymethanide would depend on whether different arrangements of the complexes in the solid state are energetically accessible. Factors like solvent used for crystallization and temperature can influence which polymorph is formed. For instance, studies on other silver compounds, such as silver delafossites and silver iodide, have revealed the existence of multiple polymorphs under different conditions. umass.educhemrxiv.org A crystallographic investigation of silver(I) hydroxymethanide would be necessary to determine if it exhibits polymorphism, which would be evident from different unit cell parameters and space groups for crystals obtained under varied conditions.

Supramolecular Architectures and Hydrogen Bonding Networks in Silver(I) Coordination Compounds

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. researchgate.netgla.ac.uk In silver(I) hydroxymethanide, the hydroxyl group (-OH) of the ligand is a key functional group capable of forming hydrogen bonds. libretexts.org

The hydroxyl group can act as both a hydrogen bond donor (via the H atom) and a hydrogen bond acceptor (via the lone pairs on the O atom). nih.govaps.org This dual capability would likely lead to the formation of extensive hydrogen-bonding networks, linking individual silver(I) hydroxymethanide units. These networks could organize the complexes into higher-order supramolecular architectures, such as:

One-dimensional (1D) chains

Two-dimensional (2D) sheets

Three-dimensional (3D) frameworks

Spectroscopic Characterization of Silver I Hydroxymethanide

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy is a powerful tool for probing the bonding environment within a molecule. For Silver(I) hydroxymethanide, both IR and Raman spectroscopy can identify the characteristic vibrations of the hydroxymethanide ligand and the fundamental vibrations between the silver atom and the ligand.

The hydroxymethanide ligand ([CH₂OH]⁻) possesses several characteristic vibrational modes. The coordination to a silver(I) center influences the frequencies of these modes compared to the free ligand. The primary vibrational modes of interest include the O-H stretch, C-H stretches, C-O stretch, and various bending modes.

O-H Stretching: The hydroxyl group gives rise to a stretching vibration, ν(O-H), typically observed as a broad band in the region of 3200-3600 cm⁻¹. In a silver complex, the position and broadness of this band can provide information about hydrogen bonding interactions.

C-H Stretching: The methylene (B1212753) group (-CH₂-) exhibits both symmetric and asymmetric stretching vibrations, ν(C-H), which are expected in the 2800-3000 cm⁻¹ range.

C-O Stretching: The carbon-oxygen single bond stretch, ν(C-O), is a key diagnostic peak. In coordinated alcohols and alkoxides, this vibration typically appears in the 1000-1200 cm⁻¹ region. The exact frequency can indicate the strength of the C-O bond upon coordination to the silver ion.

Bending Modes: The ligand also displays scissoring and rocking modes for the CH₂ group and in-plane and out-of-plane bending for the O-H group. These are generally found in the fingerprint region (below 1500 cm⁻¹). For instance, stabilization of silver nanoparticles by molecules with carboxylate and amino groups shows characteristic vibrations in the 1300-1600 cm⁻¹ and 500-1000 cm⁻¹ regions, respectively. mfd.org.mk

Table 1: Expected Vibrational Modes for the Hydroxymethanide Ligand in a Silver(I) Complex

| Vibrational Mode | Description | Expected Frequency Range (cm⁻¹) |

| ν(O-H) | O-H Stretching | 3200 - 3600 |

| ν_as(C-H) | Asymmetric C-H Stretching | ~2925 |

| ν_s(C-H) | Symmetric C-H Stretching | ~2850 |

| δ(CH₂) | CH₂ Scissoring (Bending) | ~1465 |

| ν(C-O) | C-O Stretching | 1000 - 1200 |

| δ(O-H) | O-H Bending | Variable (Fingerprint Region) |

The vibrations involving the silver atom are typically found at lower frequencies (far-IR region, < 600 cm⁻¹) due to the heavy mass of the silver atom and the varying strength of the metal-ligand bonds. The hydroxymethanide ligand is expected to bind to silver through both carbon and oxygen, though one interaction is likely to be dominant. In analogous silver carbene complexes, the Ag-C stretching vibration provides direct evidence of the metal-carbon bond. Similarly, in silver oxides and alkoxides, the Ag-O vibration is characteristic.

Ag-O Vibrations: Studies on silver oxides and silver nanoparticles show Ag-O vibrational modes in the 240-500 cm⁻¹ range. For example, a Raman signal observed at 242 cm⁻¹ has been assigned to the Ag-O bond vibration. researchgate.net FT-IR studies of Ag₂O have identified a characteristic band around 490 cm⁻¹. scribd.comtandfonline.com

Ag-C Vibrations: In silver N-heterocyclic carbene (NHC) complexes, which are analogous to a carbon-bound hydroxymethanide, Ag-C stretching frequencies are observed in the far-IR region.

The force constant of a bond is a measure of its stiffness and strength. It can be calculated from the vibrational frequency using the harmonic oscillator approximation, where a higher frequency corresponds to a larger force constant and a stronger bond. stackexchange.com While precise force constant calculations require detailed computational analysis, the relative positions of the ν(Ag-O) and ν(Ag-C) bands can provide qualitative information about the respective bond strengths in Silver(I) hydroxymethanide. The presence of these low-frequency bands is a definitive indicator of metal-ligand bond formation.

Table 2: Expected Metal-Ligand Vibrational Frequencies for Silver(I) Hydroxymethanide

| Vibrational Mode | Description | Expected Frequency Range (cm⁻¹) |

| ν(Ag-O) | Silver-Oxygen Stretching | 240 - 500 |

| ν(Ag-C) | Silver-Carbon Stretching | 400 - 600 |

| δ(Ag-O/C) | Bending Modes | < 200 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for characterizing the structure of diamagnetic silver(I) complexes in both solution and solid states.

¹H and ¹³C NMR spectra provide detailed information about the ligand framework upon coordination to the silver(I) center.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show two main signals: one for the methylene protons (-CH₂) and one for the hydroxyl proton (-OH). The chemical shift of the methylene protons would be sensitive to the coordination to silver. The hydroxyl proton signal is often broad and its position can vary depending on the solvent and concentration due to hydrogen exchange. In related silver(I) complexes with organic ligands, slight upfield or downfield shifts of proton signals are observed upon complexation, confirming the ligand-metal interaction. semanticscholar.org

¹³C NMR Spectroscopy: The carbon NMR spectrum is particularly diagnostic. It would show a single resonance for the methylene carbon. In analogous silver-NHC complexes, the carbene carbon directly bonded to the silver atom exhibits a characteristic signal in the downfield region, typically between 180 and 190 ppm. acs.org This significant downfield shift is a hallmark of carbene formation and coordination. The observation of a similar shift for the carbon in Silver(I) hydroxymethanide would confirm the presence of a significant Ag-C bond. Furthermore, coupling between the carbon and the NMR-active silver isotopes (¹⁰⁷Ag and ¹⁰⁹Ag, both spin I=1/2) can sometimes be observed, appearing as a doublet of doublets. chemrxiv.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Silver(I) Hydroxymethanide

| Nucleus | Group | Predicted Chemical Shift (ppm) | Comments |

| ¹H | -CH₂- | 3.5 - 4.5 | Shifted compared to free methanol (B129727), position depends on solvent and coordination environment. |

| ¹H | -OH | Variable (Broad) | Position and shape are highly dependent on solvent, temperature, and hydrogen bonding. |

| ¹³C | -CH₂- | 170 - 190 | Expected to be significantly downfield, characteristic of a carbene-like carbon bonded to silver. acs.org |

Solid-state NMR (SSNMR) is a crucial technique for studying the structure of materials that are insoluble or where the solid-state structure differs from the solution state. urfu.ru For silver complexes, ¹⁰⁹Ag SSNMR is particularly powerful. urfu.rubohrium.com

The ¹⁰⁹Ag nucleus (spin I=1/2) has a very wide chemical shift range, making its resonance frequency highly sensitive to the coordination environment (coordination number, ligand type, and geometry). huji.ac.ilresearchgate.net Solid-state techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are typically used to acquire ¹⁰⁹Ag NMR spectra due to the low natural abundance and low gyromagnetic ratio of the nucleus. nih.govbohrium.com

For a two-coordinate Silver(I) hydroxymethanide complex, the ¹⁰⁹Ag chemical shift would provide a clear fingerprint of the electronic environment around the silver ion. Studies on various two-coordinate silver(I) complexes show that the ¹⁰⁹Ag chemical shift can vary by hundreds of ppm depending on the nature of the directly bonded atoms. The chemical shift anisotropy (CSA), which can be determined from the spinning sideband manifold in a MAS spectrum, provides additional information about the symmetry of the electronic environment around the silver nucleus. nih.gov A linear, two-coordinate geometry, which is common for Ag(I), typically results in a large CSA. nih.gov

Table 4: Representative ¹⁰⁹Ag Solid-State NMR Data for Two-Coordinate Silver(I) Complexes

| Complex Type | Coordination Sphere | Isotropic Chemical Shift (δ_iso) Range (ppm) | Reference |

| [(NHC)AgX] | [Ag(C)(X)] | 539 - 810 | rsc.orgrsc.org |

| [Ag(NH₃)₂]⁺ | [Ag(N)₂] | ~550 - 600 | nih.gov |

| Silver Thiolates | [Ag(S)₂] | ~800 - 1100 | bohrium.com |

| AgCH₂OH (Predicted) | [Ag(C)(O)] | ~600 - 900 |

Note: The predicted range for AgCH₂OH is an estimation based on environments with carbon and oxygen donors.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy (UV-Visible absorption) and spectrofluorometry (emission) probe the electronic transitions within the complex. Silver(I) has a closed-shell d¹⁰ electronic configuration, which means that d-d electronic transitions, common in other transition metals, are not expected. libretexts.org

The UV-Vis absorption spectrum of a Silver(I) hydroxymethanide complex would therefore be dominated by charge-transfer bands. libretexts.org These typically include:

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a molecular orbital primarily located on the hydroxymethanide ligand to an empty orbital on the silver ion (e.g., the 5s orbital).

Intra-Ligand (IL) Transitions: Electronic excitations within the molecular orbitals of the hydroxymethanide ligand itself.

These transitions often occur in the ultraviolet region (< 400 nm). The appearance of a peak in the UV-Vis spectrum upon mixing a silver(I) salt with the ligand source is strong evidence of complex formation. ajchem-a.com For instance, silver nanoparticles, which are composed of Ag(0) but often stabilized by ligands, exhibit a characteristic surface plasmon resonance band in the visible region (typically 400-450 nm), but this is a distinct phenomenon from the electronic transitions within a discrete molecular complex. researchgate.netnih.govresearchgate.net

Many two-coordinate silver(I) complexes are known to exhibit luminescence (fluorescence or phosphorescence) at room temperature or low temperatures upon excitation with UV light. This emission often originates from excited states with significant charge-transfer character. The emission wavelength and intensity are highly sensitive to the ligand environment and can be influenced by intermolecular interactions (argentophilic Ag···Ag interactions) in the solid state or in concentrated solutions. The study of the emission properties of Silver(I) hydroxymethanide could provide further information on its excited-state dynamics and potential for applications in materials science.

UV-Visible Spectroscopic Signatures of Silver(I) Hydroxymethanide

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For silver(I) complexes, the observed absorptions are typically attributed to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or intra-ligand transitions.

In the hypothetical case of Silver(I) hydroxymethanide, the UV-Vis spectrum would likely be dominated by charge transfer bands rather than d-d transitions, as the Ag(I) ion has a completely filled d-orbital (d¹⁰ configuration). The stability of silver(I) complexes can be monitored using UV-Vis spectroscopy by observing changes in the absorption intensity over time. For instance, a study on dinuclear silver(I) complexes with phthalazine (B143731) showed only a slight decrease in absorption intensity (3-5%) over two days, indicating their stability in solution researchgate.net.

It is important to note that the UV-Vis absorption of silver can also be indicative of the formation of silver nanoparticles, which exhibit a characteristic surface plasmon resonance (SPR) band, typically in the range of 400-500 nm. nih.govatlantis-press.comresearchgate.net The synthesis of silver nanoparticles can sometimes occur during the preparation or handling of silver(I) complexes, and UV-Vis spectroscopy is a primary method for their detection. nih.govatlantis-press.comresearchgate.net

Interactive Data Table: Expected UV-Visible Absorption for Silver(I) Complexes

| Type of Transition | Expected Wavelength Range (nm) | Notes |

| Ligand-to-Metal Charge Transfer (LMCT) | 200 - 400 | Dependent on the nature of the hydroxymethanide ligand. |

| Intra-ligand (π → π*) | < 300 | Associated with unsaturated bonds within the ligand, if any. |

| Surface Plasmon Resonance (SPR) | 400 - 500 | Indicates the presence of silver nanoparticles, not the complex. nih.govatlantis-press.comresearchgate.net |

Luminescence Properties of Silver(I) Hydroxymethanide Complexes

Silver(I) complexes are well-known for their luminescence properties, which are often attributed to phosphorescence from excited triplet states. This luminescence is highly dependent on the nature of the ligands and the structure of the complex, including the presence of argentophilic (Ag-Ag) interactions in polynuclear complexes.

For a potential Silver(I) hydroxymethanide complex, luminescence would likely arise from ligand-based transitions or charge-transfer states. The incorporation of heavy atoms, such as iodine, in the vicinity of the silver center has been shown to enhance phosphorescence quantum yield through the heavy atom effect. nih.govpradeepresearch.org This effect promotes intersystem crossing from the excited singlet state to the triplet state, leading to stronger phosphorescence. nih.govpradeepresearch.org

The emission of silver(I) complexes can be influenced by the solvent and the formation of aggregates. researchgate.netnih.gov For example, aggregation-induced emission (AIE) has been observed in silver nanoclusters, where the restriction of intramolecular vibrations and rotations in the aggregated state leads to enhanced luminescence. nih.gov

Interactive Data Table: General Luminescence Characteristics of Silver(I) Complexes

| Property | Typical Observation | Influencing Factors |

| Emission Type | Phosphorescence | Ligand structure, solvent, temperature |

| Stokes Shift | Large | Significant difference between excitation and emission wavelengths. |

| Quantum Yield | Variable | Can be enhanced by the heavy atom effect and aggregation. nih.govpradeepresearch.orgnih.gov |

| Lifetime | Microseconds to milliseconds | Characteristic of phosphorescence. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination (e.g., Electrospray Ionization Mass Spectrometry)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the characterization of organometallic and coordination compounds, as it often allows for the detection of the intact molecular ion with minimal fragmentation. researchgate.net

For Silver(I) hydroxymethanide, ESI-MS would be employed to determine its molecular weight and to gain insights into its structure through fragmentation analysis. In the positive ion mode, the complex would likely be observed as an adduct with a cation, such as [M + H]⁺ or [M + Na]⁺, or as the intact cation [Ag(CH₂OH)]⁺.

Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, can provide valuable structural information. The fragmentation patterns of silver(I) complexes are influenced by the nature of the ligands and the metal-ligand bonds. Common fragmentation pathways for organometallic complexes include the loss of neutral ligands. uvic.carsc.orgnih.govub.edu For a Silver(I) hydroxymethanide complex, one might expect to see fragmentation corresponding to the loss of the hydroxymethanide ligand or cleavage of bonds within the ligand itself.

Interactive Data Table: Anticipated ESI-MS Observations for Silver(I) Hydroxymethanide

| Ion Type | Expected m/z | Fragmentation Pathway |

| Protonated Molecule | [Ag(CH₂OH) + H]⁺ | Loss of H₂O, loss of CH₂O |

| Silver Adduct | [Ag(CH₂OH) + Ag]⁺ | Loss of CH₂OH, formation of Ag₂⁺ |

| Intact Cation | [Ag(CH₂OH)]⁺ | Loss of CH₂OH to give Ag⁺ |

X-ray Photoelectron Spectroscopy (XPS) for Silver Oxidation State Analysis in Hydroxymethanide Compounds

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of elements within a material. For silver compounds, XPS is particularly useful for determining the oxidation state of silver.

The Ag 3d region of the XPS spectrum is characterized by two spin-orbit components, Ag 3d₅/₂ and Ag 3d₃/₂, with a separation of approximately 6.0 eV. thermofisher.com The binding energy of the Ag 3d₅/₂ peak is indicative of the silver oxidation state. For metallic silver (Ag(0)), the Ag 3d₅/₂ peak is typically observed around 368.2 eV. mpg.de In silver(I) compounds, such as Ag₂O, a slight shift to lower binding energy is often observed, around 367.7 eV. umh.esxpsfitting.com However, the exact binding energy can be influenced by the chemical environment of the silver ion.

In the case of Silver(I) hydroxymethanide, the Ag 3d₅/₂ binding energy would be expected to be in the range typical for Ag(I) compounds. The shape and width of the XPS peaks can also provide information about the chemical state. Ag(I) species generally exhibit symmetric and narrow peaks. sci-hub.seulisboa.pt Analysis of the O 1s and C 1s regions would also provide information about the hydroxymethanide ligand and its interaction with the silver ion.

Interactive Data Table: Reference Ag 3d₅/₂ Binding Energies for XPS Analysis

| Silver Species | Typical Ag 3d₅/₂ Binding Energy (eV) | Reference(s) |

| Ag(0) (metal) | 368.2 | mpg.de |

| Ag(I) in Ag₂O | 367.7 - 367.9 | umh.esxpsfitting.com |

| Ag(I) in various salts | ~367.4 - 368.0 | sci-hub.seulisboa.pt |

| Ag(III) | ~367.4 (with satellites) | umh.es |

It is important to note that silver compounds can be sensitive to X-ray radiation, which may cause changes in the oxidation state during XPS analysis. thermofisher.com

Computational and Theoretical Studies on Silver I Hydroxymethanide Chemistry

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing a favorable balance between accuracy and computational cost for studying the electronic structure and properties of molecular systems. For a species like silver(I) hydroxymethanide, DFT is an invaluable tool for predicting its fundamental characteristics.

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure on the potential energy surface. For a simple complex like silver(I) hydroxymethanide, [Ag(CH₂OH)], DFT calculations would be employed to predict key structural parameters. Based on analogous silver(I) complexes with oxygen-containing ligands, a nearly linear C-O-Ag bond angle would be anticipated, characteristic of two-coordinate silver(I) compounds.

Electronic structure analysis, often performed in conjunction with geometry optimization, provides a detailed picture of bonding and charge distribution. Natural Bond Orbital (NBO) analysis is a common technique used to understand the nature of the silver-ligand bond. In the case of silver(I) hydroxymethanide, the primary interaction would be a σ-donation from a lone pair on the oxygen atom of the hydroxymethanide ligand to the empty 5s orbital of the silver(I) ion. nih.govacs.org This interaction is predominantly electrostatic in nature. nih.govacs.org The calculations would also reveal the partial charges on each atom, confirming the +1 oxidation state of silver and showing the distribution of negative charge on the hydroxymethanide ligand.

Table 1: Predicted Structural and Electronic Properties of a Generic Silver(I) Alkoxide Complex from DFT Calculations

| Property | Predicted Value |

|---|---|

| Ag-O Bond Length | ~2.0 - 2.2 Å |

| C-O-Ag Bond Angle | ~170° - 180° |

| Natural Charge on Ag | +0.6 to +0.8 |

| Natural Charge on O | -0.7 to -0.9 |

| Primary Ag-O Bonding Orbital | σ(O) → 5s(Ag) |

DFT calculations are instrumental in quantifying the strength of the interaction between a ligand and a metal center. The ligand binding energy can be calculated as the difference between the energy of the complex and the sum of the energies of the free silver(I) ion and the free hydroxymethanide ligand. These calculations can be performed for complexes with varying coordination numbers to determine the most stable species. For silver(I), two-coordinate complexes are often the most stable. nih.govacs.org

The binding energies of various ligands to the silver(I) ion can be computationally determined to establish a relative affinity scale. For instance, the binding energies of water, methanol (B129727), and other simple oxygen-containing ligands to Ag⁺ have been studied, providing a basis for comparison with the hydroxymethanide ligand. acs.org The "soft" nature of the Ag⁺ cation leads to particularly strong interactions with "soft" donor atoms like sulfur, but it also forms stable complexes with "hard" oxygen donors. acs.org

Table 2: Representative Gas-Phase Binding Enthalpies (ΔH) of Ligands to Ag⁺

| Ligand (L) | Complex | ΔH (kcal/mol) |

|---|---|---|

| Water (H₂O) | [Ag(H₂O)₂]⁺ | -58.4 |

| Methanol (CH₃OH) | [Ag(CH₃OH)₂]⁺ | -64.2 |

| Acetone ((CH₃)₂CO) | [Ag((CH₃)₂CO)₂]⁺ | -68.8 |

Data adapted from literature for comparative purposes. acs.org

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic properties, which can aid in the identification and characterization of new compounds. Time-Dependent DFT (TD-DFT) is a widely used method to calculate electronic excitation energies, which correspond to the absorption bands observed in UV-Visible spectroscopy. researchgate.netmdpi.com For a silver(I) hydroxymethanide complex, TD-DFT could predict the wavelengths of ligand-to-metal charge transfer (LMCT) bands.

Furthermore, DFT calculations can predict vibrational frequencies, which correspond to the peaks in an infrared (IR) or Raman spectrum. mdpi.comnih.gov By calculating the vibrational modes of the optimized geometry, a theoretical spectrum can be generated. This would be expected to show characteristic frequencies for the C-O stretch, O-H stretch (if protonated), and the Ag-O stretch, providing a vibrational fingerprint for the molecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions of Silver(I) Hydroxymethanide

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. ed.ac.uk MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For silver(I) hydroxymethanide in a solvent such as water or methanol, MD simulations can reveal crucial information about its solvation structure and dynamics. mdpi.com These simulations can determine the average number of solvent molecules in the first and second solvation shells of the silver ion, their orientation, and the residence time of these solvent molecules. This provides a detailed understanding of how the complex interacts with its environment. Ab initio MD (AIMD), which uses DFT to calculate the forces at each time step, can provide a particularly accurate description of these interactions, including the formation and breaking of hydrogen bonds between the hydroxymethanide ligand and protic solvent molecules. mdpi.com

Reaction Mechanism Elucidation Through Computational Modeling of Silver-Mediated Processes

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For silver-mediated processes, such as the oxidation of alcohols where a species like silver(I) hydroxymethanide might be an intermediate, DFT calculations can be used to locate transition state structures and calculate activation energy barriers. longdom.org

Theoretical Models for Intermolecular Interactions and Supramolecular Assembly Involving Silver(I) Hydroxymethanide

Beyond the study of individual molecules, computational methods can be used to explore the non-covalent interactions that govern the formation of larger aggregates and supramolecular structures. Silver(I) complexes are well-known to participate in supramolecular assembly through various interactions, including hydrogen bonding, π-π stacking, and argentophilic (Ag···Ag) interactions. acs.orgnih.govrsc.org

Theoretical models can be used to investigate how silver(I) hydroxymethanide units might interact with each other or with other molecules. For instance, the hydrogen atom on the hydroxyl group of the hydroxymethanide ligand could act as a hydrogen bond donor, while the oxygen atom could act as an acceptor. Furthermore, if multiple silver(I) hydroxymethanide units were in close proximity, weak argentophilic interactions between the silver centers could lead to the formation of dimers or larger clusters. acs.org Computational analysis of these weak interactions helps to predict and understand the solid-state structures and crystal packing of silver(I) compounds.

Reactivity and Transformations of Silver I Hydroxymethanide Complexes

Acid-Base Reactions and Protonolysis of the Silver-Hydroxymethanide Bond

The hydroxymethanide ligand (CH₃O⁻), being the conjugate base of methanol (B129727), is a strong base. wikipedia.orglibretexts.org Consequently, silver(I) hydroxymethanide complexes are expected to be highly sensitive to protic reagents. The cleavage of a chemical bond by an acid is known as protonolysis. wikipedia.org

In the presence of even weak acids, the silver-hydroxymethanide bond is expected to undergo rapid protonolysis to yield methanol and a silver salt. wikipedia.org This reaction is essentially an acid-base neutralization, where the basic alkoxide ligand is protonated by the acid. The general form of this reaction is:

Ag-OCH₃ + HX → Ag-X + CH₃OH

The reactivity with various acids is anticipated to follow the trends in acid strength, with stronger acids reacting more vigorously.

Table 1: Predicted Products of Protonolysis of Silver(I) Hydroxymethanide with Various Acids

| Reactant Acid | Acid Formula | Predicted Silver Product | Predicted Organic Product |

| Water | H₂O | Silver(I) Hydroxide (unstable, decomposes to Ag₂O) | Methanol |

| Hydrochloric Acid | HCl | Silver(I) Chloride | Methanol |

| Acetic Acid | CH₃COOH | Silver(I) Acetate | Methanol |

Hydrolysis, a specific case of protonolysis where water is the acid, is a significant reaction for metal alkoxides. wikipedia.org For silver(I) hydroxymethanide, this would lead to the formation of the unstable silver(I) hydroxide, which readily decomposes to silver(I) oxide and water. wikipedia.orgstackexchange.com

2 Ag-OCH₃ + H₂O → Ag₂O + 2 CH₃OH

Ligand Exchange and Substitution Reactions in Silver(I) Coordination Spheres

Ligand exchange reactions are fundamental to the chemistry of coordination complexes, involving the replacement of one ligand by another. nih.gov For a hypothetical silver(I) hydroxymethanide complex, the hydroxymethanide ligand could be displaced by other ligands that form more stable complexes with the silver(I) center. The stability of the resulting complex often drives the reaction.

The general equation for a ligand exchange reaction can be represented as:

[Ag(OCH₃)Lₙ] + Y → [Ag(Y)Lₙ] + OCH₃⁻

Where L represents other ligands in the coordination sphere and Y is the incoming ligand.

Factors influencing these reactions include the relative coordinating ability of the incoming ligand and the hydroxymethanide ion, as well as steric factors. Ligands such as halides, cyanide, and phosphines, which are known to form stable complexes with silver(I), would be expected to readily displace the hydroxymethanide ligand.

Table 2: Examples of Potential Ligand Exchange Reactions

| Incoming Ligand (Y) | Predicted Product Complex |

| Chloride (Cl⁻) | [AgCl(L)ₙ] |

| Cyanide (CN⁻) | [AgCN(L)ₙ] |

| Triphenylphosphine (PPh₃) | [Ag(PPh₃)(L)ₙ]⁺ |

Thermal Decomposition Pathways and Products of Silver(I) Hydroxymethanide

Silver alkoxides are known to be thermally unstable. tandfonline.com The decomposition of silver(I) hydroxymethanide is predicted to be facile, likely proceeding at or below room temperature. The primary products of the thermal decomposition of silver alkoxides are metallic silver and oxidation products of the alkoxide. tandfonline.com

For silver(I) hydroxymethanide, the decomposition would likely involve the reduction of Ag(I) to Ag(0) and the oxidation of the hydroxymethanide ligand.

A plausible decomposition pathway could be:

2 Ag-OCH₃ → 2 Ag(s) + CH₃-O-O-CH₃ (dimethyl peroxide) or other oxidation products.

Another possibility is the formation of formaldehyde (B43269) and hydrogen gas:

Ag-OCH₃ → Ag(s) + HCHO + ½ H₂

The exact products would likely depend on the reaction conditions, such as temperature and the presence of other species. The instability of silver alkoxides is a significant challenge in their isolation and characterization. tandfonline.com The thermal decomposition of other silver compounds, such as silver oxide, has been well-studied and proceeds with the formation of metallic silver and oxygen at elevated temperatures. rsc.orgresearchgate.netsemanticscholar.org

Oxidation-Reduction Chemistry Involving Silver(I) Hydroxymethanide Species

The chemistry of silver(I) hydroxymethanide is intrinsically linked to redox processes. The silver(I) center is a mild oxidizing agent and can be reduced to metallic silver (Ag(0)). rsc.orgrsc.org Conversely, the hydroxymethanide ligand can be oxidized.

As mentioned in the thermal decomposition section, an intramolecular redox reaction is a likely decomposition pathway.

External oxidizing or reducing agents would also be expected to react with silver(I) hydroxymethanide. Strong reducing agents would readily reduce the silver(I) center to metallic silver. Strong oxidizing agents could potentially oxidize the hydroxymethanide ligand to species such as formaldehyde or formate.

Advanced Materials Science Applications of Silver I Hydroxymethanide

Precursors for Silver Thin Film Deposition: Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are crucial techniques for the fabrication of thin films with applications in electronics, optics, and protective coatings. The quality of the deposited film is highly dependent on the properties of the precursor material. An ideal precursor should be volatile, thermally stable to avoid premature decomposition, and reactive on the substrate surface. mdpi.com

While a wide range of silver-containing precursors have been investigated for CVD and ALD, including silver carboxylates and β-diketonates, specific studies detailing the use of silver(I) hydroxymethanide for these applications are not extensively documented in the reviewed literature. tandfonline.comasianpubs.org However, the class of metal alkoxides, to which silver(I) hydroxymethanide belongs, has been explored for the deposition of various metal and metal oxide thin films. mdpi.com Metal alkoxides can offer advantages such as volatility and the ability to serve as a single-source precursor containing both the metal and oxygen. mdpi.com

For a silver alkoxide like silver(I) hydroxymethanide to be a viable precursor, it would need to meet several key criteria as outlined in the following table.

| Property | Requirement for CVD/ALD Precursor |

| Volatility | Sufficient vapor pressure to allow for transport to the substrate. |

| Thermal Stability | Must not decompose in the gas phase before reaching the substrate. |

| Reactivity | Should react cleanly on the substrate surface to deposit a pure silver film. |

| Byproducts | Volatile and non-contaminating byproducts are desirable. |

The development of new and efficient silver precursors remains an active area of research to meet the demands of advanced material fabrication. tandfonline.com

Role in Catalysis

Silver and its compounds are known to be effective catalysts in a variety of organic transformations. aip.org Silver(I) hydroxymethanide, with its reactive methoxide (B1231860) group, can participate in catalytic cycles, particularly those involving alkoxide-like intermediates.

Silver catalysts are notably used in the oxidation of alcohols. nanomedicine-rj.com In the industrial production of formaldehyde (B43269), silver is used to catalyze the partial oxidation of methanol (B129727). researchgate.net Studies on the interaction of methanol with silver surfaces have shown the formation of a methoxy (B1213986) (methoxide) intermediate. researchgate.net This surface-bound methoxide species is a key intermediate in the dehydrogenation process to form formaldehyde. researchgate.net

The catalytic activity of silver in these transformations is attributed to its ability to facilitate the activation of O-H bonds in alcohols, leading to the formation of silver alkoxide intermediates. nanomedicine-rj.com These intermediates can then undergo further reactions, such as β-hydride elimination, to yield the desired oxidized products.

Silver(I) complexes, in general, can act as Lewis acids, activating unsaturated functional groups like alkenes and alkynes towards nucleophilic attack. asianpubs.org This property allows for a range of silver-catalyzed reactions, including cycloadditions and functionalizations of C-C multiple bonds. mdpi.comnih.gov

The catalytic cycle in silver-mediated reactions often involves the coordination of the silver(I) center to the substrate. In the context of alcohol oxidation, the cycle can be proposed to initiate with the reaction of the alcohol with a silver catalyst to form a silver alkoxide intermediate and a proton. This step is followed by the rate-determining step, which is often the cleavage of a C-H bond to eliminate a silver hydride species and the corresponding aldehyde or ketone. The silver catalyst is then regenerated in a subsequent step.

Density functional theory (DFT) calculations have been employed to understand the mechanism of silver-catalyzed reactions. For instance, in the silver-catalyzed cycloaddition synthesis of 1,4-disubstituted-1,2,3-triazoles, it was found that the coordination of silver(I) to the isocyanide reactant alters its electronic properties, thereby enhancing its reactivity. researchgate.net The electron-withdrawing nature of the silver(I) ion plays a crucial role in the catalytic process. researchgate.net

The following table summarizes key mechanistic steps that could be facilitated by a silver(I) hydroxymethanide catalyst in organic transformations.

| Mechanistic Step | Role of Silver(I) Hydroxymethanide |

| Substrate Activation | The Ag⁺ ion can act as a Lewis acid to coordinate with and activate substrates. |

| Alkoxide Formation | The methoxide group can act as a base to deprotonate alcohols, forming silver alkoxide intermediates. |

| Redox Cycling | The silver center can potentially undergo changes in oxidation state during the catalytic cycle. |

| Product Release | The final product is released, and the silver catalyst is regenerated to participate in the next cycle. |

Intermediate in the Formation of Silver Nanomaterials

Silver nanomaterials, particularly silver nanoparticles (AgNPs), have garnered significant attention due to their unique optical, electronic, and antimicrobial properties. nih.gov The synthesis of AgNPs often involves the reduction of a silver salt in the presence of a reducing agent and a stabilizing agent.

The size, shape, and stability of silver nanoparticles are critical factors that determine their properties and applications. rsc.org A variety of methods have been developed for the controlled synthesis of AgNPs, including chemical reduction, photochemical methods, and biological synthesis. nih.gov The choice of silver precursor, reducing agent, and capping agent plays a pivotal role in controlling the nanoparticle morphology. mdpi.com

While silver nitrate (B79036) is the most commonly used precursor for AgNP synthesis, other silver salts, including silver oxide, have also been employed. nanomedicine-rj.com In synthesis methods that utilize alcohols, such as methanol or ethylene (B1197577) glycol, as the reducing agent, the formation of silver alkoxide intermediates is plausible. nih.gov For example, in the polyol process, a widely used method for synthesizing metal nanostructures, a metal precursor is reduced by a polyol at elevated temperatures. mdpi.com In such a process using a silver salt and methanol, a silver methoxide species could be formed in situ as an intermediate before its reduction to elemental silver.

The controlled synthesis of silver nanostructures with specific morphologies, such as spheres, rods, and prisms, can be achieved by carefully tuning the reaction conditions, including the precursor concentration, temperature, and the presence of structure-directing agents. mdpi.com

The ligands present during the synthesis of nanoparticles play a crucial role in directing their growth and providing stability by preventing aggregation. mdpi.com Ligands bind to the surface of the growing nanoparticles and can selectively promote or inhibit growth on certain crystallographic faces, thereby controlling the final shape of the nanoparticle. mdpi.com

A hydroxymethanide (methoxide) ligand, being a small and reactive species, could influence nanoparticle formation in several ways. Firstly, as a reducing agent, it can contribute to the reduction of Ag⁺ ions to Ag⁰. Secondly, as a surface-capping agent, it can influence the nucleation and growth kinetics of the nanoparticles. The interaction strength between the ligand and the silver surface is a key factor in determining the final morphology and stability of the nanoparticles. mdpi.com

The following table outlines the potential influences of a hydroxymethanide ligand in the synthesis of silver nanoparticles.

| Influence | Description |

| Reduction | The methoxide ion can act as a reducing agent, donating electrons for the reduction of Ag⁺ to Ag⁰. |

| Nucleation | The presence of methoxide can affect the rate of nucleation, influencing the number of initial nanoparticle seeds. |

| Growth Control | Adsorption of methoxide on the nanoparticle surface can modulate the growth rate on different crystal facets. |

| Stabilization | The methoxide ligand can provide some degree of stabilization against aggregation, although it is likely to be a weakly coordinating ligand compared to more commonly used stabilizers like citrate (B86180) or polymers. |

Further research is needed to fully elucidate the specific role of the hydroxymethanide ligand in controlling the morphology and stability of silver nanomaterials.

Future Research Directions and Open Challenges in Silver I Hydroxymethanide Chemistry

Exploration of Novel Synthetic Strategies for Enhanced Stability and Tunability

The primary and most critical challenge is the development of a viable and reproducible synthetic route to Silver(1+) hydroxymethanide. Future research would need to focus on:

Precursor Selection: Identifying suitable silver(I) sources and hydroxymethanide precursors.

Reaction Conditions: Investigating optimal solvent systems, temperatures, and reaction times to favor the formation and isolation of the target compound.

Stabilization: Exploring the use of various ligands or supporting matrices to enhance the stability of the potentially reactive hydroxymethanide moiety.

Development of Advanced Characterization Techniques for In Situ Studies of Silver(I) Hydroxymethanide Formation

Once a potential synthetic route is proposed, in situ characterization will be crucial to confirm the formation of Silver(1+) hydroxymethanide and to understand its transient nature if it is unstable. Key techniques would include:

Spectroscopic Methods: Utilizing techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy under reaction conditions to identify characteristic signals of the compound.

X-ray Diffraction: Employing in situ X-ray diffraction to monitor the formation of any crystalline phases.

Integration of Computational Approaches for Predictive Design of Silver(I) Coordination Compounds

In the absence of experimental data, computational chemistry offers a powerful tool for initial exploration. Future work should involve:

Quantum Chemical Calculations: Performing density functional theory (DFT) calculations to predict the geometry, stability, and electronic properties of Silver(1+) hydroxymethanide.

Reaction Pathway Modeling: Simulating potential synthetic pathways to identify energetically favorable routes and potential intermediates.

Investigation of Structure-Reactivity Relationships for Targeted Applications of Silver(I) Hydroxymethanide

Following successful synthesis and characterization, a significant area of research would be to establish the structure-reactivity relationships of Silver(1+) hydroxymethanide. This would involve:

Reactivity Studies: Investigating its reactions with various substrates to understand its fundamental chemical behavior.

Catalytic Potential: Exploring its potential as a catalyst in organic transformations, leveraging the unique properties of the silver(I) center and the hydroxymethanide ligand.

Exploration of Heterometallic Systems Incorporating Silver(I) Hydroxymethanide Moieties

A subsequent avenue of research would be the incorporation of the Silver(1+) hydroxymethanide unit into larger, multi-metallic frameworks. This would entail:

Synthesis of Heterometallic Complexes: Designing synthetic strategies to link Silver(1+) hydroxymethanide to other metal centers.

Until foundational research is conducted to confirm the existence and basic properties of Silver(1+) hydroxymethanide, these future research directions remain speculative but provide a roadmap for the potential development of this area of chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.